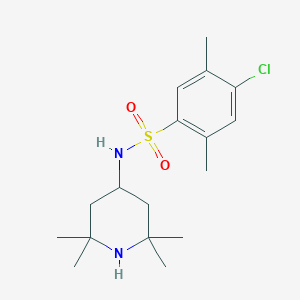
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BPP is a chiral molecule that belongs to the class of beta-adrenergic receptor agonists. It has been shown to exhibit potent agonist activity at both beta-1 and beta-2 adrenergic receptors, making it a promising candidate for the treatment of various cardiovascular and respiratory diseases.
Mecanismo De Acción
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exerts its pharmacological effects by binding to and activating beta-adrenergic receptors, which are G protein-coupled receptors that play a critical role in regulating cardiovascular and respiratory function. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol exhibits potent agonist activity at both beta-1 and beta-2 adrenergic receptors, which results in increased cardiac output, bronchodilation, and vasodilation. The mechanism of action of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is complex and involves multiple signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including increased cardiac output, bronchodilation, vasodilation, and increased lipolysis. These effects are mediated by the activation of beta-adrenergic receptors and the subsequent activation of downstream signaling pathways, such as cAMP and PKA. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases, such as asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several advantages for use in laboratory experiments, including its high degree of enantiomeric purity, potent agonist activity at beta-adrenergic receptors, and well-characterized mechanism of action. However, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other receptors or proteins.
Direcciones Futuras
There are several potential future directions for research on 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol, including the development of new analogs with improved pharmacological properties, the investigation of its anti-inflammatory effects in vivo, and the study of its effects on other signaling pathways and receptors. In addition, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol may have potential applications in the treatment of other diseases, such as obesity and diabetes, which are associated with dysregulation of beta-adrenergic receptor signaling.
Métodos De Síntesis
The synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can be achieved through several methods, including the use of chiral catalysts, asymmetric synthesis, and resolution of racemic mixtures. One of the most commonly used methods for the synthesis of 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves the reaction of (R)-1-(4-bromophenyl)ethanol with (S)-pyrrolidine-2-carboxylic acid in the presence of a chiral catalyst. This method yields 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol with a high degree of enantiomeric purity, which is essential for its biological activity.
Aplicaciones Científicas De Investigación
1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has been investigated for its potential use as a beta-adrenergic receptor agonist for the treatment of cardiovascular and respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and congestive heart failure. 1-(Biphenyl-4-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has also been studied for its potential use as a tool compound for the study of beta-adrenergic receptor signaling pathways and the development of new drugs that target these pathways.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-18(14-20-12-4-5-13-20)15-22-19-10-8-17(9-11-19)16-6-2-1-3-7-16/h1-3,6-11,18,21H,4-5,12-15H2 |
Clave InChI |
IVSJAROWKRYGQL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canónico |
C1CCN(C1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)